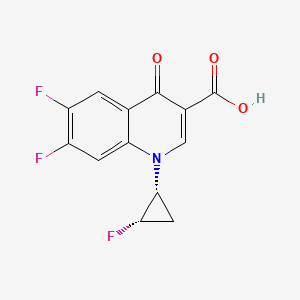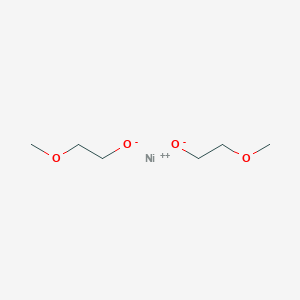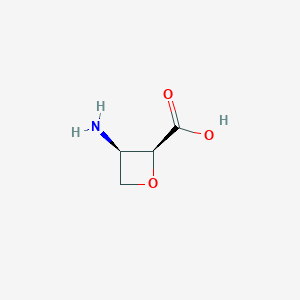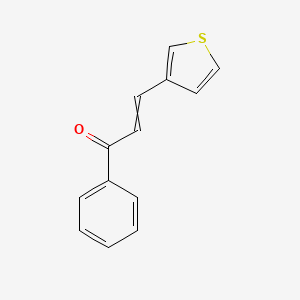
6,7-ジフルオロ-1-(シス-2-フルオロシクロプロピル)-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives involves several key steps, including acylation, cyclization, and substitution reactions. A common approach for the synthesis includes starting from 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and introducing various substituents at the C-7 position through reactions with different reagents to achieve the desired derivatives (Ziegler et al., 1989).
Molecular Structure Analysis
The molecular structure of this compound, characterized by its fluorinated cyclopropyl group and dihydroquinoline core, contributes significantly to its activity. The presence of fluorine atoms increases the lipophilicity and enhances the penetration through bacterial cell walls, while the cyclopropyl group is crucial for maintaining the compound's stability and binding affinity to bacterial enzymes (Xia et al., 2013).
Chemical Reactions and Properties
This quinolone derivative undergoes typical reactions associated with its class, including nucleophilic substitution and decarboxylation under specific conditions. The fluorine atoms also play a critical role in its reactivity, making the compound susceptible to photodegradation and transformation in aqueous solutions, which is a consideration for its pharmaceutical formulations (Mella et al., 2001).
Physical Properties Analysis
The physical properties of 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various formulations and administration routes.
Chemical Properties Analysis
Chemically, this compound exhibits a strong antibacterial activity, particularly against Gram-positive pathogens. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. The fluorination and specific substituents at the C-7 position enhance its efficacy and reduce the potential for resistance development by the targeted bacteria (Inagaki et al., 2004).
科学的研究の応用
抗菌活性
フルオロキノロンは、多くの抗生物質、特に第3世代セファロスポリンやその他の化学療法抗菌剤を凌駕する、高い抗菌活性と幅広いスペクトルを示します {svg_1}. グラム陰性菌とグラム陽性菌の両方に効果があります {svg_2}.
耐性菌の治療
フルオロキノロンは、抗生物質やその他の抗菌剤(セファロスポリン、アミノグリコシドなど)とは異なる作用機序を持ち、他の多くの抗菌剤クラスに耐性のある菌株が原因の感染症の治療に用いることができます {svg_3}.
細菌DNAジャイレースの阻害
フルオロキノロンは、細菌DNAジャイレースを阻害することで細菌の増殖に影響を与えます {svg_4}. この酵素は、細菌DNAの複製、転写、修復に関与しています。 この酵素の阻害は、細菌の死につながる可能性があります {svg_5}.
浸透能力の向上
細胞膜への浸透能力が向上したため、フルオロキノロンは高い抗菌活性を有しています {svg_6}. これにより、多くの他の抗生物質が効果的ではない部位の感染症の治療に特に効果的です {svg_7}.
金属との錯体の形成
フルオロキノロンと金属の錯体の形成とその応用が検討されています {svg_8}. これらの錯体は、がん治療における潜在的な用途を含む、さまざまな特性と用途を持つ可能性があります {svg_9}.
構造改変
ベンゼン環のC-6および他の位置にフッ素原子を導入することにより、キノロン骨格の構造改変を行うことで、抗菌特性が著しく向上しました {svg_10}. これは、感染症の臨床治療において新たな展望を開きます {svg_11}.
作用機序
Target of Action
The primary target of this compound is the bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction as it is involved in the regulation of the supercoiling of bacterial DNA during replication .
Mode of Action
The compound interacts with its target by inhibiting the bacterial DNA-gyrase . This inhibition disrupts the supercoiling process, which is essential for DNA replication and transcription in bacteria . As a result, the bacteria’s ability to reproduce is significantly impaired .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting the DNA-gyrase, the compound disrupts the supercoiling process, which is a critical step in DNA replication . This disruption leads to the cessation of bacterial reproduction .
Pharmacokinetics
It is known that fluoroquinolones, a family of compounds to which this compound belongs, exhibit enhanced penetration ability through cell membranes . This property likely contributes to their high bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of DNA replication in bacteria, leading to the cessation of bacterial reproduction . This results in a high level of antibacterial activity, surpassing many antibiotics .
特性
IUPAC Name |
6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-7-1-5-10(2-8(7)15)17(11-3-9(11)16)4-6(12(5)18)13(19)20/h1-2,4,9,11H,3H2,(H,19,20)/t9-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOYMYXRLULSCE-GXSJLCMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)



